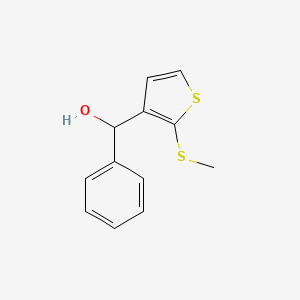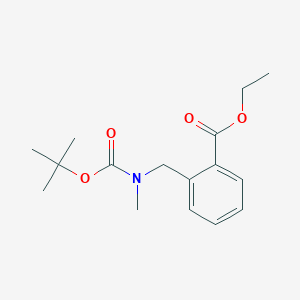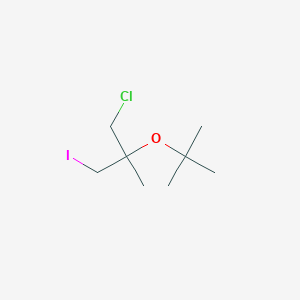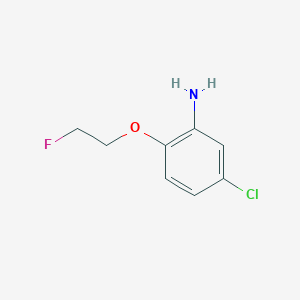![molecular formula C24H30N2O2 B13081411 tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate CAS No. 867009-74-3](/img/structure/B13081411.png)
tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate: is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is part of the spiroindoline family, which is known for its significant biological activities and potential therapeutic applications. The spirocyclic structure imparts rigidity and three-dimensionality, making it an attractive scaffold in drug design and discovery.
Preparation Methods
The synthesis of tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives.
Spirocyclization: The spirocyclic structure is formed by reacting the indoline derivative with a suitable piperidine precursor under specific conditions.
tert-Butyl Protection:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, introducing different functional groups.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its bioactivity, including antimicrobial, antitumor, and antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity. The exact molecular pathways involved depend on the specific target and the biological context.
Comparison with Similar Compounds
tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate can be compared with other spiroindoline derivatives, such as:
Spirotryprostatin A and B: Known for their microtubule assembly inhibition.
Pteropodine and Isopteropodine: Known for their effects on muscarinic serotonin receptors.
The uniqueness of tert-Butyl 1’-benzylspiro[indoline-3,4’-piperidine]-1-carboxylate lies in its specific tert-butyl protection and the combination of indoline and piperidine rings, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
867009-74-3 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl 1'-benzylspiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C24H30N2O2/c1-23(2,3)28-22(27)26-18-24(20-11-7-8-12-21(20)26)13-15-25(16-14-24)17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3 |
InChI Key |
AIVKRCJBYDIBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)

![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)







![Methyl 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13081380.png)
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13081390.png)

